![molecular formula C10H20N2O3 B3111272 Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 1821799-48-7](/img/structure/B3111272.png)
Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, focusing on six unique applications:
Asymmetric Synthesis of Chiral Compounds
Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is widely used in the asymmetric synthesis of chiral compounds. Its chiral nature allows it to act as a building block in the creation of enantiomerically pure substances, which are crucial in the development of pharmaceuticals. The compound’s stereochemistry helps in the selective formation of desired enantiomers, enhancing the efficacy and safety of drugs .
Development of Antiviral Agents
This compound has shown potential in the development of antiviral agents. Its unique structure can be modified to interact with viral proteins, inhibiting their function and preventing the replication of viruses. Research has indicated its effectiveness against various viral strains, making it a promising candidate in antiviral drug development .
Synthesis of Piperidine Derivatives
Piperidine derivatives are essential in medicinal chemistry, and Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate serves as a key intermediate in their synthesis. These derivatives are used in the treatment of neurological disorders, pain management, and as anti-inflammatory agents. The compound’s versatility in forming various piperidine-based structures makes it invaluable in this field .
Bioconjugation Techniques
Bioconjugation involves the chemical linking of biomolecules to other molecules, such as drugs or imaging agents. This compound is used in bioconjugation techniques to create stable and functional conjugates. These conjugates are used in targeted drug delivery systems, diagnostic imaging, and as therapeutic agents, enhancing the specificity and effectiveness of treatments.
RSC Advances Organic & Biomolecular Chemistry VWR : RSC Advances : Organic & Biomolecular Chemistry : VWR
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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